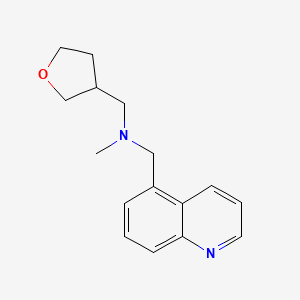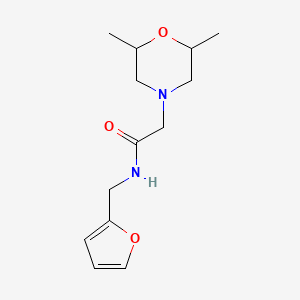![molecular formula C15H11ClN2S2 B5319870 2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is a chemical compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. This compound is also known as CPTH2 and is a potent inhibitor of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. In
Mécanisme D'action
The mechanism of action of CPTH2 involves the inhibition of HATs, which are enzymes that acetylate histones, thereby regulating gene expression. CPTH2 binds to the active site of HATs and prevents them from acetylating histones, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
CPTH2 has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and to induce apoptosis, which is programmed cell death. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPTH2 in lab experiments is its high potency and specificity for HATs. This makes it a valuable tool for studying the role of HATs in various biological processes. However, one of the limitations of using CPTH2 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on CPTH2. One possible direction is to investigate its potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other proteins and enzymes. Additionally, further research is needed to determine the optimal dosage and administration of CPTH2 for different experimental settings.
Conclusion:
In conclusion, CPTH2 is a chemical compound that has significant potential for scientific research. Its ability to inhibit HATs makes it a valuable tool for studying the regulation of gene expression and its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and to determine its optimal use in lab experiments.
Méthodes De Synthèse
The synthesis method of CPTH2 involves the reaction of 2-chloropyridine with 2-aminothiazole in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-chloro-1-(chloromethyl)benzene in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
CPTH2 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of HATs, which are enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the suppression of the expression of certain genes, which can have a significant impact on various biological processes.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-6-2-1-5-12(13)15-18-11(10-20-15)9-19-14-7-3-4-8-17-14/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJLIATQMDUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CSC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)
![5-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]thiophene-2-carboxylic acid](/img/structure/B5319797.png)

![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)


![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5319862.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)